![molecular formula C23H24N2O6 B2637344 Fmoc-Dap(Alloc,Me) CAS No. 2389078-45-7](/img/structure/B2637344.png)
Fmoc-Dap(Alloc,Me)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-Dap(Alloc,Me)” is a compound used in peptide synthesis . It is also known as Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of “Fmoc-Dap(Alloc,Me)” involves the use of Fmoc solid phase peptide synthesis . This method involves the attachment of the C-terminal amino acid residue of the target peptide to an insoluble support via its carboxyl group . Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly .Molecular Structure Analysis
The empirical formula of “Fmoc-Dap(Alloc,Me)” is C22H22N2O6 . Its molecular weight is 410.42 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-Dap(Alloc,Me)” include the formation of amide bonds through the generation of an activated ester or by reaction with a coupling reagent .Physical And Chemical Properties Analysis
“Fmoc-Dap(Alloc,Me)” is a solid compound . It is used in peptide synthesis . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
- Specifically, Fmoc-K3 hydrogel, derived from Fmoc-Dap(Alloc,Me), exhibits rigidity and supports tissue engineering. It promotes cell adhesion, survival, and duplication, making it a potential material for regenerative medicine .
- These scaffolds offer unique properties and can be tailored for specific applications, such as tissue regeneration and wound healing .
Peptide-Based Hydrogels for Biomedical Applications
Bioorganic Scaffolds
In Vitro Experiments and Physiologically Relevant Environments
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-12-30-23(29)25(2)13-20(21(26)27)24-22(28)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,24,28)(H,26,27)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVYJFMPMCGKN-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Dap(Alloc,Me) |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.